molecular formula C25H28F3NO2 B11826755 Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-

Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-

Cat. No.: B11826755
M. Wt: 431.5 g/mol
InChI Key: LZVPPNPKHOGSRF-RHANQZHGSA-N
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Description

This compound (CAS 1230487-01-0) is a benzaldehyde derivative with a complex structure featuring:

  • A benzaldehyde core substituted at the 4-position with an (E)-configured oxyiminoethyl group.
  • A 2-ethyl substituent on the benzene ring.
  • A 4-cyclohexyl-3-(trifluoromethyl)phenyl moiety attached via a methoxyimino linker .

Properties

Molecular Formula

C25H28F3NO2

Molecular Weight

431.5 g/mol

IUPAC Name

4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylbenzaldehyde

InChI

InChI=1S/C25H28F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-15,20H,3-8,16H2,1-2H3/b29-17-

InChI Key

LZVPPNPKHOGSRF-RHANQZHGSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)C=O

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl- typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-, O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime, (1E)- with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl- suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Additions

  • Imine Formation : Reaction with primary amines could yield Schiff bases, though steric hindrance from the bulky cyclohexyl and trifluoromethyl groups may slow kinetics.

  • Grignard/Organometallic Additions : The aldehyde may react with organomagnesium or organolithium reagents to form secondary alcohols.

Reduction

  • Catalytic Hydrogenation : The aldehyde group could be reduced to a primary alcohol using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Oxidation

  • While aldehydes typically oxidize to carboxylic acids, the stability of this compound’s structure under strong oxidizing conditions (e.g., KMnO4, CrO3) remains untested in available literature.

Stability Under Synthetic Conditions

The compound’s stability is influenced by:

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances resistance to electrophilic attacks.

  • Steric Protection : The cyclohexyl and ethyl substituents shield the imine and aldehyde groups, reducing unintended side reactions .

Industrial and Pharmacological Relevance

This benzaldehyde derivative is a key intermediate in synthesizing Siponimod, a sphingosine-1-phosphate receptor modulator . Its synthetic utility lies in:

  • Scalable Oxidation : The IBX-mediated method achieves high yields (>90%) suitable for industrial production .

  • Compatibility with Downstream Reactions : The aldehyde group enables subsequent condensations or cyclizations in multi-step syntheses .

Scientific Research Applications

Pharmaceutical Development

Benzaldehyde derivatives are often explored for their biological activities. The specific compound has been investigated for potential use in drug development due to its structural features that may interact with biological targets effectively. Studies have shown that compounds with trifluoromethyl groups can exhibit enhanced pharmacological properties, making this compound a candidate for further research in medicinal chemistry.

Material Science

In material science, benzaldehyde derivatives are used as intermediates in the synthesis of polymers and other materials. The unique structural characteristics of Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl- could lead to the development of novel materials with specific mechanical or thermal properties.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, makes it valuable for synthesizing more complex organic molecules. Researchers utilize such compounds to create new chemical entities that can have applications across different fields, including agrochemicals and specialty chemicals.

Case Study 2: Polymerization Reactions

Research involving the polymerization of benzaldehyde derivatives has shown that they can be used to create polymers with enhanced thermal stability and mechanical strength. The incorporation of this specific compound into polymer matrices could lead to advancements in materials used for high-performance applications.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₂₅H₂₈F₃NO₂ (MW: 431.49 g/mol).
  • Predicted boiling point: 516.1 ± 60.0°C ; density: 1.16 ± 0.1 g/cm³ .
  • Typically supplied as a powder or liquid with ≥99% assay purity, intended for research and development purposes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Substituents Molecular Features Key Differences Source
Target Compound 2-ethyl, 4-[(E)-oxyiminoethyl], 4-cyclohexyl-3-(CF₃)phenyl Trifluoromethyl, cyclohexyl, ethyl High steric bulk, E-configuration
Eurotium Benzaldehyde Derivatives (e.g., Eurotirubrin A/B) 2,5-dihydroxybenzaldehyde core with prenyl and aliphatic chains Gentisaldehyde backbone, prenyl groups, epoxy-heptadienyl chains Lack trifluoromethyl; natural origin with antioxidant/antimicrobial properties
(E)-4-(Hept-1-enyl)-7-(3-methylbut-2-enyl)-2,3-dihydrobenzofuran-2,5-diol Heptenyl and prenyl substituents Dihydrobenzofuran ring fused to benzaldehyde Fused heterocyclic structure; no imino linkages
Synthetic Trifluoromethyl-Substituted Benzaldehydes (e.g., 4-chloro-3-(trifluoromethyl)benzaldehyde) Trifluoromethyl at meta/para positions Simple trifluoromethyl substitution Smaller molecular size; no cyclohexyl or imino groups

Key Observations :

  • The target compound’s trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to natural Eurotium derivatives .

Key Observations :

  • Unlike photolytic benzaldehyde (ubiquitous but low-yield ), the target compound is synthesized deliberately with high purity for controlled applications.
  • The trifluoromethyl group may reduce susceptibility to oxidation compared to benzaldehydes with alkyl or hydroxyl substituents .

Key Observations :

  • The target compound’s 4-cyclohexyl-3-(trifluoromethyl)phenyl group may confer unique target-binding affinity in drug design, though this remains speculative without experimental data.

Biological Activity

Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-, also known as BAF312, is a compound with significant biological activity, particularly as a sphingosine-1-phosphate (S1P) receptor modulator. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C25H28F3NO2
  • Molecular Weight : 431.49 g/mol
  • CAS Number : 1230487-01-0

BAF312 acts primarily as an agonist for S1P receptors, which play crucial roles in various physiological processes, including immune response and vascular integrity. The modulation of these receptors can influence cell migration, proliferation, and survival.

Immunomodulatory Effects

BAF312 has been shown to have immunomodulatory effects, particularly in the treatment of autoimmune diseases such as multiple sclerosis. By selectively activating S1P receptors, it can alter lymphocyte trafficking and reduce inflammation.

Case Study : In clinical trials, BAF312 demonstrated efficacy in reducing relapse rates in patients with relapsing forms of multiple sclerosis, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent studies have suggested that benzaldehyde derivatives exhibit antitumor properties. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation.

Research Findings :

  • A study indicated that benzaldehyde derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
CompoundIC50 (µM)Mechanism
BAF31210S1P receptor modulation
Benzaldehyde Derivative A15Induction of apoptosis via caspase activation

Enzymatic Interactions

Benzaldehyde lyase from Pseudomonas fluorescens has been identified to catalyze reactions involving benzaldehyde, indicating its role in biotransformation processes. The enzyme requires cofactors like thiamine pyrophosphate and divalent cations for optimal activity.

Pharmacological Applications

BAF312 has been investigated for its potential applications beyond autoimmune diseases:

  • Cardiovascular Health : Its role in modulating vascular tone and endothelial function is being explored.
  • Neuroprotection : Research is ongoing into its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical due to side products.
  • Monitor reaction progress using TLC or GC-MS to optimize yields .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:
A combination of techniques is recommended:

  • GC-MS : Ideal for tracking volatile intermediates (e.g., benzaldehyde or styrene oxide byproducts) with detection limits at ppm levels. Peaks at m/z 104 (styrene), 106 (benzaldehyde), and 120 (styrene oxide) are diagnostic .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemical ambiguities. For example, phenyl carbonyl ions (m/z 105) and tropylium ions (m/z 91) in MS can correlate with NMR signals for carbonyl groups or aromatic protons .
  • X-ray Crystallography : Determines absolute configuration for crystalline intermediates, as seen in structurally similar Schiff bases .

Data Interpretation Tip :
Cross-validate GC-MS and NMR data to resolve contradictions, such as residual reactants or unidentified byproducts (e.g., endoperoxides in styrene oxidation) .

Advanced: How can selectivity between epoxidation and benzaldehyde formation be optimized in related catalytic systems?

Answer:
Selectivity hinges on:

  • Catalyst Design : Ce-MOF catalysts favor epoxidation over benzaldehyde formation (80% vs. 20% selectivity in styrene oxidation) due to their porous structure, which stabilizes epoxide intermediates .
  • Reaction Conditions : Shorter reaction times (e.g., 5 hours for Ce-MOF vs. 24 hours for homogeneous catalysts) reduce over-oxidation to benzaldehyde .
  • Additives : Co-catalysts like sodium pivalate can modulate electrophilicity, steering reactions toward desired pathways .

Q. Table 1: Selectivity Comparison in Catalytic Systems

CatalystConversion (%)Epoxide Selectivity (%)Benzaldehyde Selectivity (%)
Ce-MOF99.58020
Ti(IV) Complex88N/AN/A (alcohol product)

Recommendation : Use kinetic studies (e.g., time-resolved GC-MS) to identify selectivity bottlenecks .

Advanced: What computational methods aid in predicting the reactivity of such benzaldehyde derivatives?

Answer:

  • DFT Calculations : Model transition states for imine formation or nucleophilic additions. For example, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates in SN2 mechanisms .
  • QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with biological activity or catalytic performance .

Case Study : Schiff base analogs with hydroxyl substitutions show enhanced antioxidant activity due to radical stabilization, predicted via HOMO-LUMO gap analysis .

Advanced: How can contradictions in spectroscopic data for reaction intermediates be resolved?

Answer:
Contradictions often arise from:

  • Isomeric Byproducts : Use 2D NMR (e.g., NOESY) to distinguish E/Z isomers in imine intermediates .
  • Overlapping Signals : Deuterated solvents or high-field NMR (≥500 MHz) resolve aromatic proton splitting in crowded regions .
  • Unidentified Peaks : Combine GC-MS with IR spectroscopy to detect functional groups (e.g., peroxides in styrene oxidation byproducts) .

Example : In styrene oxidation, unidentified GC-MS peaks (m/z 77, 91) were attributed to phenyl and tropylium ions via tandem MS/MS fragmentation .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the imine group .
  • Moisture Control : Use molecular sieves in storage containers, as hydrolysis of the trifluoromethyl group can generate HF .
  • Temperature : Long-term stability tests at −20°C show <5% degradation over 6 months for similar benzaldehydes .

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